GW7604 - 195611-82-6

GW7604

Catalog Number: EVT-270550
CAS Number: 195611-82-6
Molecular Formula: C25H22O3
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid (GW7604) is a synthetic compound derived from tamoxifen, a well-known selective estrogen receptor modulator (SERM). It is classified as a SERM due to its ability to bind to estrogen receptors (ER) and exert varying effects depending on the tissue and cellular context. [, , ] GW7604 is primarily recognized as a potent antiestrogen, meaning it can block the action of estrogen in tissues where it promotes cell growth. [, , , ] This characteristic makes it a valuable tool in scientific research, particularly in the field of breast cancer, where estrogen plays a crucial role in tumor development and progression. [, , , ]

Relevance: Tamoxifen is a prodrug that is metabolized into several active metabolites, including 4-hydroxytamoxifen (4-OHT) []. GW7604 is a derivative of tamoxifen with a novel carboxylic acid side chain that was designed to improve its pharmacological profile and reduce its uterotropic activity []. GW7604 has been shown to be less estrogenic than 4-OHT in endometrial cells, suggesting that it may have a lower risk of causing endometrial cancer [].

4-Hydroxytamoxifen (4-OHT)

Compound Description: 4-Hydroxytamoxifen (4-OHT) is the major active metabolite of tamoxifen and is responsible for most of its pharmacological activity []. 4-OHT binds to ERα and induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription []. 4-OHT has been shown to have both estrogenic and antiestrogenic effects depending on the target tissue and the cellular context [].

Relevance: GW7604 is structurally similar to 4-OHT but has a carboxylic acid side chain that alters its interaction with ERα []. This structural difference results in a distinct conformational change in the ERα-ligand complex, leading to differential effects on gene expression and cellular responses [, ]. Compared to 4-OHT, GW7604 exhibits less estrogenic activity in endometrial cells and demonstrates a stronger antagonistic effect on ERα-mediated gene transcription [, ].

Relevance: Raloxifene, similar to GW7604, belongs to the triphenylethylene derivative class of SERMs []. Although both compounds bind to ERα and exhibit tissue-selective effects, their mechanisms of action differ. While both compounds exhibit a stronger antagonistic effect on ERα in conjunction with an AP-1-driven promoter when bound to ERβ compared to ERα [], they induce distinct conformational changes in ERα upon binding [, ]. These conformational differences lead to variations in their interactions with coactivators and corepressors, resulting in distinct gene expression profiles and pharmacological activities [, ].

ICI 182,780 (Fulvestrant)

Compound Description: ICI 182,780, also known as fulvestrant, is classified as a pure antiestrogen or a selective estrogen receptor downregulator (SERD). Unlike SERMs, ICI 182,780 does not exhibit any estrogenic activity. It binds to ERα with high affinity, inducing a conformational change that targets the receptor for degradation [, , ].

Relevance: GW7604 shares some mechanistic similarities with ICI 182,780, particularly in their ability to downregulate ERα levels. While ICI 182,780 is a potent ERα degrader, GW7604 has also been shown to decrease ERα stability, although to a lesser extent [, ]. This shared ability to modulate ERα levels suggests that GW7604, like ICI 182,780, may have potential as a therapeutic agent for tamoxifen-resistant breast cancers [].

GW5638

Compound Description: GW5638 is a tamoxifen derivative that acts as a prodrug, metabolized in the body to its active form, GW7604 [, ]. It has been investigated for its potential in treating breast cancer and osteoporosis. GW5638, similar to raloxifene, exhibits tissue selectivity in rats, suggesting a shared mechanism of action distinct from tamoxifen [].

Relevance: GW5638 serves as the prodrug for GW7604, meaning that GW7604 is the active metabolite responsible for the pharmacological effects observed with GW5638 administration [, , ]. Understanding the relationship between GW5638 and GW7604 is crucial for interpreting preclinical and clinical data.

GLL398

Compound Description: GLL398 is a boron-modified derivative of GW7604 designed to improve oral bioavailability while retaining the antiestrogenic activity and ERα degrading efficacy [, ]. It has shown promising results in preclinical studies as a potential oral SERD for treating breast cancer, including those resistant to tamoxifen or expressing constitutively active, mutant ESR1 (Y537S) [].

Relevance: GLL398, derived from GW7604, represents a significant advancement in developing an orally bioavailable SERD [, ]. This compound addresses the limitations of current SERDs like fulvestrant, which requires intramuscular injection and suffers from poor pharmacokinetic properties [, ]. GLL398's enhanced oral bioavailability and potent anti-tumor activity in preclinical models highlight its potential as a therapeutic agent for breast cancer.

Overview

GW7604 is a synthetic compound recognized for its potential applications in cancer treatment, particularly as a selective estrogen receptor modulator. It belongs to a class of compounds that interact with estrogen receptors, which are critical in the development and progression of hormone-dependent cancers, such as breast cancer. This compound has been studied extensively for its biological activity and therapeutic potential.

Source and Classification

GW7604 is derived from modifications of existing steroidal frameworks, specifically targeting estrogen receptors. It is classified under selective estrogen receptor modulators, which are compounds that can either activate or inhibit estrogen receptor activity depending on the specific tissue context. This dual action makes them valuable in treating conditions like breast cancer while minimizing side effects associated with traditional hormone therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of GW7604 involves several key steps, primarily focusing on the modification of existing steroidal structures to enhance their binding affinity and selectivity for estrogen receptors. The general synthesis procedure includes:

  1. Protection of Functional Groups: The phenolic hydroxyl group is typically protected using tert-butyldimethylsilyl chloride to prevent unwanted reactions during subsequent steps.
  2. Esterification: The protected compound undergoes esterification, often in the presence of catalysts such as dimethylformamide and auxiliary bases like imidazole.
  3. Purification: The resulting products are purified through chromatographic techniques to isolate the desired isomers with high purity (typically >95%) .

The synthesis process may also involve the use of various solvents such as dichloromethane or acetonitrile, which are chosen based on their compatibility with the reaction conditions and the stability of the synthesized compounds.

Molecular Structure Analysis

Structure and Data

The molecular structure of GW7604 features a steroid backbone modified with various substituents that enhance its interaction with estrogen receptors. Key structural components include:

  • A phenolic group that plays a crucial role in receptor binding.
  • A carboxylic acid functionality that is essential for its biological activity, particularly in forming hydrogen bonds with the estrogen receptor .

The detailed structural characterization often employs techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Reactions and Technical Details

GW7604 participates in several chemical reactions that facilitate its biological activity:

  1. Ligand Binding: The interaction between GW7604 and estrogen receptors involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are critical for receptor activation or inhibition.
  2. Degradation Pathways: In biological systems, GW7604 may undergo hydrolysis or metabolic transformations that can affect its efficacy and stability. Studies have shown that certain derivatives can release ligands upon incubation in cell culture media, indicating their potential for controlled release mechanisms .

These reactions are essential for understanding how GW7604 can be optimized for therapeutic applications.

Mechanism of Action

Process and Data

GW7604 exerts its effects primarily through modulation of estrogen receptor activity. Upon binding to the estrogen receptor, it can induce conformational changes that either activate or inhibit downstream signaling pathways involved in cell proliferation and differentiation:

  • Agonistic Activity: In some tissues, GW7604 may act as an agonist, promoting cell growth.
  • Antagonistic Activity: In breast cancer cells, it may function as an antagonist, inhibiting tumor growth by blocking estrogen-mediated signaling pathways .

The precise mechanism involves complex interactions with coactivators and corepressors that regulate gene expression related to cell cycle control and apoptosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GW7604 exhibits specific physical properties relevant to its application in medicinal chemistry:

  • Solubility: It is soluble in organic solvents such as methanol and acetonitrile, which are commonly used in laboratory settings.
  • Stability: Studies indicate that GW7604 maintains stability in various solvents over extended periods, making it suitable for structural characterization .

Chemical properties include reactivity towards nucleophiles due to functional groups like the carboxylic acid, impacting its pharmacokinetic profile.

Applications

Scientific Uses

GW7604 has significant implications in scientific research and clinical applications:

  • Cancer Therapy: Its primary application lies in treating hormone-dependent cancers by modulating estrogen receptor activity.
  • Drug Development: GW7604 serves as a lead compound for developing novel selective estrogen receptor modulators with improved efficacy and reduced side effects compared to traditional therapies .
  • Research Tool: It is utilized in laboratory studies to explore estrogen signaling pathways and develop new therapeutic strategies against breast cancer.

Properties

CAS Number

195611-82-6

Product Name

GW7604

IUPAC Name

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+

InChI Key

SCVIEONTACSLJA-YGCRUXFTSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

GW7604; GW 7604; GW-7604.

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.